molecular formula CH5AsO2 B044730 Methylarsonous acid CAS No. 25400-23-1

Methylarsonous acid

Cat. No.: B044730
CAS No.: 25400-23-1
M. Wt: 123.971 g/mol
InChI Key: OXBIRPQQKCQWGV-UHFFFAOYSA-N
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Description

Methylarsonous acid is an organoarsenic compound with the chemical formula CH₅AsO₂. It is a colorless, water-soluble solid. This compound is known for its high toxicity and has been studied extensively due to its potential health impacts and its role in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylarsonous acid can be synthesized through the reaction of arsenous acid with methyl iodide. : [ \text{As(OH)}_3 + \text{CH}_3\text{I} + \text{NaOH} \rightarrow \text{CH}_3\text{AsO(OH)}_2 + \text{NaI} + \text{H}_2\text{O} ]

Industrial Production Methods: the Meyer reaction remains a fundamental synthetic route in laboratory settings .

Chemical Reactions Analysis

Types of Reactions: Methylarsonous acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methylarsonous acid has several scientific research applications, including:

Mechanism of Action

Methylarsonous acid exerts its effects primarily through oxidative stress and DNA damage. It can induce oxidative DNA damage independent of the ability to biomethylate inorganic arsenic. This oxidative damage is associated with oncogenic transformation in various cell types . The molecular targets and pathways involved include oxidative stress adaptation factors such as ABCC1, ABCC2, GST-π, and SOD-1 .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific oxidation state and its ability to cause oxidative DNA damage. Unlike methylarsonic acid, which is less toxic, this compound’s trivalent state makes it more reactive and harmful .

Properties

IUPAC Name

methylarsonous acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5AsO2/c1-2(3)4/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBIRPQQKCQWGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[As](O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5AsO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63869-12-5 (copper(2+) [1:] salt)
Record name Methanearsonous acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025400231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60180059
Record name Methanearsonous acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.971 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methylarsonite
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

25400-23-1
Record name Monomethylarsonous acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25400-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanearsonous acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025400231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanearsonous acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylarsonite
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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